
2,4-Dimethoxybenzoic acid
Overview
Description
2,4-Dimethoxybenzoic acid is an organic compound with the molecular formula C₉H₁₀O₄. It is a derivative of benzoic acid, where two methoxy groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Synthetic Routes and Reaction Conditions:
Esterification and Hydrolysis: One common method involves the esterification of 2,4-dimethoxybenzyl alcohol followed by hydrolysis to yield this compound.
Oxidation: Another method includes the oxidation of 2,4-dimethoxytoluene using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production often involves the large-scale oxidation of 2,4-dimethoxytoluene due to its efficiency and cost-effectiveness. The reaction is typically carried out in the presence of a catalyst to enhance the yield and purity of the product .
Chemical Reactions Analysis
2,4-Dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts for esterification reactions.
Major Products:
- Quinones from oxidation.
- Alcohols from reduction.
- Esters from esterification.
Scientific Research Applications
Synthesis and Use in Complex Formation
One of the primary applications of 2,4-dimethoxybenzoic acid is in the synthesis of metal complexes. For instance, it has been utilized to synthesize yttrium and heavy lanthanide complexes. The thermal and spectral features of these complexes have been extensively studied, showcasing the compound's role as a ligand in coordination chemistry. The synthesis involves the formation of stable complexes that exhibit unique electronic properties due to the electron-rich nature of the aromatic system provided by DMBA .
Medicinal Chemistry
In medicinal chemistry, DMBA has been investigated for its potential therapeutic properties. It has been reported in studies involving natural products such as Aconitum kongboense and Salvia candidissima , where its biological activities were explored. The compound's structure allows it to interact with biological targets, making it a candidate for further pharmacological studies .
Polymorphism Studies
Research has also focused on the polymorphic forms of this compound. The ability to control polymorphism is crucial for drug formulation processes. Studies have shown that different polymorphic forms can exhibit distinct solubility and stability profiles, which are essential for optimizing drug delivery systems .
Case Study 1: Coordination Chemistry
A study published in an academic journal detailed the synthesis of a series of lanthanide complexes using DMBA as a ligand. The research highlighted how varying the metal center influenced the thermal stability and luminescent properties of the resulting complexes. These findings have implications for developing new materials for optoelectronic applications.
In another case study focusing on natural products, DMBA was isolated from plant extracts and tested for its anti-inflammatory properties. The results indicated that DMBA exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2,4-dimethoxybenzoic acid involves its interaction with various molecular targets. The methoxy groups enhance its reactivity, allowing it to participate in a range of chemical reactions. The carboxylic acid group can form hydrogen bonds, influencing its solubility and interaction with other molecules .
Comparison with Similar Compounds
2,4-Dimethoxybenzoic acid can be compared with other similar compounds such as:
3,4-Dimethoxybenzoic acid: Similar structure but with methoxy groups at the 3 and 4 positions.
2,3-Dimethoxybenzoic acid: Methoxy groups at the 2 and 3 positions.
4-Methoxybenzoic acid: Only one methoxy group at the 4 position.
Uniqueness: The unique positioning of the methoxy groups in this compound imparts distinct chemical properties, making it suitable for specific applications in synthesis and industrial processes .
Biological Activity
2,4-Dimethoxybenzoic acid (CAS Number: 91-52-1) is a phenolic compound that has garnered attention for its diverse biological activities. This article collates findings from various studies to present a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
- Molecular Formula : C₉H₁₀O₄
- Molecular Weight : 182.18 g/mol
- Melting Point : 108–112 °C
- Appearance : White to almost white crystalline powder
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates it possesses antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study published in the Asian Journal of Research in Chemistry reported that this compound demonstrated effective inhibition against Staphylococcus aureus and other pathogens. The Minimum Inhibitory Concentration (MIC) values for these bacteria were notably low, indicating strong antibacterial potential .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
Anticancer Activity
The compound has also shown promising results in cancer research. In vitro studies have evaluated its efficacy against various cancer cell lines.
In Vitro Studies
In a recent study, the antiproliferative effects of this compound were tested on several human cancer cell lines, including HepG2 (liver cancer), LN-229 (brain cancer), and H1563 (lung cancer). The results indicated that the compound inhibited cell proliferation significantly:
Cell Line | IC₅₀ (µM) |
---|---|
HepG2 | 12.5 |
LN-229 | 8.0 |
H1563 | 15.0 |
The IC₅₀ values reflect the concentration required to inhibit cell growth by 50%, indicating that lower values signify higher potency .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes critical for bacterial growth and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.
- Antioxidant Properties : As a phenolic compound, it may scavenge free radicals, reducing oxidative stress in cells.
Toxicity Studies
Toxicity assessments are crucial for determining the safety profile of any bioactive compound. In vivo studies using zebrafish embryos showed that while some toxicity was observed at higher concentrations, the overall toxicity was low to moderate .
Summary of Toxicity Findings
Test Subject | Observed Toxicity Level |
---|---|
Zebrafish Embryos | Low to Moderate |
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 2,4-Dimethoxybenzoic acid for experimental design?
Key properties include a molecular formula of C₉H₁₀O₄, molecular weight of 182.17 g/mol, and a melting point range of 141–143°C . Solubility varies significantly with temperature and solvent polarity; for example, solubility in isopropanol increases from 288.15 K to 323.15 K, making it critical for crystallization optimization .
Q. How can researchers confirm the identity of this compound using analytical techniques?
Reverse-phase HPLC with a C18 column and UV detection is recommended. While retention times for structural isomers (e.g., 2,6-dimethoxybenzoic acid at 17.1 min) can guide method development, mobile phase adjustments (e.g., acetonitrile/water gradients) are necessary to resolve positional methoxy groups .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Standard precautions include wearing gloves, lab coats, and eye protection. Although specific toxicity data are limited, analogs like 2,4-dichlorophenoxyacetic acid require strict controls for dust inhalation and skin contact, suggesting similar protocols for methoxy derivatives .
Advanced Research Questions
Q. How can thermodynamic models predict the solubility of this compound in mixed solvents?
The modified Apelblat equation provides the best fit for solubility data in isopropanol/ethyl acetate mixtures (R² > 0.99), enabling accurate prediction of solid-liquid equilibrium. Temperature-dependent parameters (A, B, C) are critical for optimizing crystallization yields .
Q. What synthetic routes are effective for preparing neuroactive derivatives of this compound?
Reacting the acid with primary amines (e.g., cyclohexylamine) in ethanol under reflux yields benzamide derivatives. Acetic acid catalysis enhances reaction efficiency, with neuroleptic activity validated via dopamine receptor binding assays .
Q. How do methoxy substituents influence the regioselectivity of electrophilic substitution reactions in this compound?
The para-methoxy group activates the ortho position via resonance, while the meta-methoxy exerts a weaker deactivating effect. Computational modeling (DFT) and NMR analysis are recommended to predict and confirm reaction sites .
Q. What strategies resolve discrepancies in reported solubility data for this compound?
Standardize measurement protocols using dynamic methods under atmospheric pressure (0.1 MPa). Discrepancies often arise from solvent purity or crystallization kinetics; UNIQUAC and Wilson models reconcile thermodynamic inconsistencies .
Q. How can researchers assess the metabolic stability of this compound derivatives in drug discovery?
Use LC-MS with isotope-labeled analogs to track metabolic pathways in hepatic microsomes. Demethylation at the 4-methoxy position is a common degradation route, requiring stability testing at physiological pH and temperature .
Q. What quality control measures ensure consistency in pharmaceutical-grade this compound?
Orthogonal methods include HPLC purity (>99% by USP criteria), GC-MS for residual solvent analysis, and differential scanning calorimetry (DSC) to verify melting point consistency (141–143°C) .
Q. How do computational tools predict polymorphic forms of this compound?
Molecular dynamics simulations parameterized for methoxy-aromatics predict a monoclinic P21/c crystal structure. Powder XRD validation is essential, as polymorph stability impacts bioavailability in drug formulations .
Q. Methodological Notes
- Solubility Studies : Dynamic methods under controlled pressure and temperature are gold standards for reproducibility .
- Synthetic Optimization : Reflux conditions (e.g., 18 hours in DMSO for hydrazide derivatives) and solvent selection (ethanol/acetic acid) are critical for high yields .
- Analytical Validation : Cross-reference retention times with structurally related acids (e.g., vanillic acid at 35.4 min) to refine HPLC protocols .
Properties
IUPAC Name |
2,4-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVDHNVGGIAOQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059026 | |
Record name | 2,4-Dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91-52-1 | |
Record name | 2,4-Dimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-DIMETHOXYBENZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2,4-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-DIMETHOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5699CY3NQJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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